molecular formula C19H25F3N6O6 B8093336 PGlu-3-methyl-His-Pro-NH2 (TFA)

PGlu-3-methyl-His-Pro-NH2 (TFA)

Cat. No.: B8093336
M. Wt: 490.4 g/mol
InChI Key: XHROLUALQYBURQ-QKWXXBCPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PGlu-3-methyl-His-Pro-NH2 (TFA) involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and deprotection reagents such as TFA .

Industrial Production Methods

Industrial production of PGlu-3-methyl-His-Pro-NH2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

PGlu-3-methyl-His-Pro-NH2 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

PGlu-3-methyl-His-Pro-NH2 (TFA) has several scientific research applications:

Mechanism of Action

PGlu-3-methyl-His-Pro-NH2 (TFA) exerts its effects by binding to thyrotropin-releasing hormone receptors in the pituitary gland. This binding enhances the release of thyroid-stimulating hormone, which in turn stimulates the thyroid gland to produce thyroid hormones. The compound’s high affinity for TRH receptors in the central nervous system also contributes to its potent behavioral effects and the release of growth hormone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PGlu-3-methyl-His-Pro-NH2 (TFA) is unique due to its enhanced binding affinity to TRH receptors and its increased potency in stimulating TSH release. These properties make it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4.C2HF3O2/c1-22-9-19-8-10(22)7-12(21-16(26)11-4-5-14(24)20-11)17(27)23-6-2-3-13(23)15(18)25;3-2(4,5)1(6)7/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,20,24)(H,21,26);(H,6,7)/t11-,12-,13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHROLUALQYBURQ-QKWXXBCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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